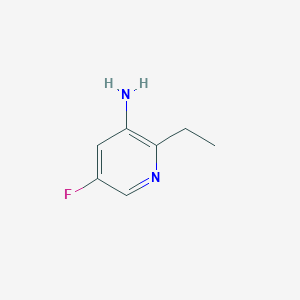

2-Ethyl-5-fluoropyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethyl-5-fluoropyridin-3-amine” is a chemical compound with the molecular formula C7H9FN2. It is used for pharmaceutical testing and has been the subject of various scientific studies.

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Ethyl-5-fluoropyridin-3-amine”, involves methods like the Umemoto reaction and the Balts-Schiemann reaction . These methods are used to create 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .

Physical And Chemical Properties Analysis

Fluoropyridines, like “2-Ethyl-5-fluoropyridin-3-amine”, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Applications De Recherche Scientifique

Chemoselective Functionalization

2-Ethyl-5-fluoropyridin-3-amine is involved in the chemoselective functionalization process. One such example is the functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions result in a bromide substitution product. Interestingly, the chemoselectivity can be reversed under neat conditions without palladium catalysis, leading to substitution at different positions. Such functionalization techniques are crucial in synthesizing complex molecules for various applications, including medicinal chemistry (Stroup et al., 2007).

Catalyst-free Amination

2-Ethyl-5-fluoropyridin-3-amine also plays a role in catalyst-free amination reactions. For instance, 2-fluoropyridine reacts with amines to yield N-(pyridin-2-yl) derivatives. This reaction is noted for its moderate to good yields and demonstrates the higher reactivity of 2-fluoro-5-halopyridines compared to 2-fluoropyridine alone (Abel et al., 2015).

Radiosynthesis

The compound is also used in radiosynthesis, a technique widely employed in medical imaging. Specifically, the synthesis of 2-amino-5-[18F]fluoropyridines involves a palladium-catalyzed reaction with various amines, and the process starts with the radiofluorination of certain precursors. This application is crucial for developing radiotracers used in Positron Emission Tomography (PET) scans, which are instrumental in diagnosing and managing various health conditions (Pauton et al., 2019).

Modification of Biologically Active Compounds

2-Ethyl-5-fluoropyridin-3-amine is involved in the modification of biologically active compounds, like tetrahydrocarbazoles, under specific conditions leading to new derivatives. These modifications can significantly impact the biological activity of the compounds and are important in drug design and discovery (Sokolov et al., 2014).

Safety and Hazards

“2-Ethyl-5-fluoropyridin-3-amine” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Orientations Futures

Fluoropyridines, including “2-Ethyl-5-fluoropyridin-3-amine”, have potential applications in various fields due to their unique properties . They are of interest in the search for new agricultural products with improved physical, biological, and environmental properties . They are also used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Mécanisme D'action

Target of Action

2-Ethyl-5-fluoropyridin-3-amine is an important organic intermediate primarily used in the synthesis of various enzyme inhibitors and antagonists . It serves as a key ingredient in the production of new inhibitors and antagonists for various enzymes, peptides, and hormone receptors . .

Mode of Action

It’s known that fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property might influence the interaction of 2-Ethyl-5-fluoropyridin-3-amine with its targets.

Biochemical Pathways

It’s known that fluoropyridines are of special interest as potential imaging agents for various biological applications . This suggests that they might interact with multiple biochemical pathways.

Result of Action

It’s known that fluoropyridines are used in the synthesis of various biologically active compounds, suggesting that they might have significant effects at the molecular and cellular levels .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Propriétés

IUPAC Name |

2-ethyl-5-fluoropyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCJXNMBXFIDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-fluoropyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea](/img/structure/B2356748.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)

![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)